molecular formula C7H5BrF2Mg B1599377 2,5-Difluorobenzylmagnesium bromide CAS No. 522651-57-6

2,5-Difluorobenzylmagnesium bromide

Cat. No.: B1599377
CAS No.: 522651-57-6
M. Wt: 231.32 g/mol
InChI Key: HHPJLQLVFBHKNX-UHFFFAOYSA-M
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Description

2,5-Difluorobenzylmagnesium bromide is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and can form carbon-carbon bonds, making it a valuable tool in the synthesis of various organic molecules. The compound has the molecular formula C₇H₅BrF₂Mg and a molecular weight of 231.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Difluorobenzylmagnesium bromide is typically prepared by reacting 2,5-difluorobenzyl bromide with magnesium in an anhydrous solvent like diethyl ether. The reaction is initiated by adding a small amount of iodine to activate the magnesium. The mixture is then heated to reflux, and the 2,5-difluorobenzyl bromide is added slowly to ensure a controlled reaction .

Industrial Production Methods: Industrial production of this compound follows a similar procedure but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and addition rates to ensure high yield and purity. The product is often used as a solution in diethyl ether or tetrahydrofuran (THF) to facilitate handling and storage .

Chemical Reactions Analysis

Types of Reactions: 2,5-Difluorobenzylmagnesium bromide undergoes several types of reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,5-Difluorobenzylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2,5-difluorobenzylmagnesium bromide involves the formation of a highly reactive nucleophilic carbon center. This nucleophilic carbon can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The presence of fluorine atoms in the benzyl group can influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

  • 2,4-Difluorobenzylmagnesium bromide
  • 3,5-Difluorobenzylmagnesium bromide
  • 2,5-Difluorobenzyl chloride

Comparison: 2,5-Difluorobenzylmagnesium bromide is unique due to the specific positioning of the fluorine atoms on the benzyl ring, which can affect its reactivity and the types of products formed. Compared to other difluorobenzylmagnesium bromides, it may offer different selectivity in reactions, making it suitable for specific synthetic applications .

Properties

IUPAC Name

magnesium;1,4-difluoro-2-methanidylbenzene;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2.BrH.Mg/c1-5-4-6(8)2-3-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPJLQLVFBHKNX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=C(C=CC(=C1)F)F.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2Mg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

522651-57-6
Record name 2,5-Difluorobenzylmagnesium bromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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